molecular formula C9H14N2O B13204245 2-Amino-2-(3-aminophenyl)propan-1-ol

2-Amino-2-(3-aminophenyl)propan-1-ol

Cat. No.: B13204245
M. Wt: 166.22 g/mol
InChI Key: GAIWYSQZMDQRPS-UHFFFAOYSA-N
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Description

2-Amino-2-(3-aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of propanol, featuring both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-aminophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(2-nitrophenyl)propan-1-ol using palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol under an inert atmosphere for about 6 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-aminophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-2-(3-aminophenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-2-(3-aminophenyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate biological pathways and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-aminophenyl)propan-1-ol
  • 2-(3-aminophenyl)propan-2-ol
  • 3-(2-aminophenyl)propan-1-ol

Uniqueness

2-Amino-2-(3-aminophenyl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on the same carbon atom, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions in biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-amino-2-(3-aminophenyl)propan-1-ol

InChI

InChI=1S/C9H14N2O/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6,10-11H2,1H3

InChI Key

GAIWYSQZMDQRPS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)N)N

Origin of Product

United States

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